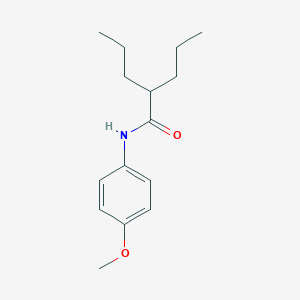

N-(4-methoxyphenyl)-2-propylpentanamide

Description

Chemical Classification and Nomenclature

N-(4-methoxyphenyl)-2-propylpentanamide belongs to the chemical class of aromatic amides, specifically categorized as a substituted phenylpentanamide derivative. The compound's systematic nomenclature reflects its structural composition, featuring a pentanamide backbone with a 2-propyl substitution and an N-linked 4-methoxyphenyl group. According to chemical database records, this compound is assigned the Chemical Abstracts Service registry number 3116-25-4, establishing its unique chemical identity within the broader classification system. The molecular formula C15H23NO2 indicates a molecular weight of 249.35 grams per mole, positioning it within the medium molecular weight range for organic compounds.

The structural classification of this compound places it within the broader category of N-aryl carboxamides, which represent an important class of compounds in medicinal chemistry. The presence of the methoxy substituent on the phenyl ring introduces electronic and steric effects that influence the compound's chemical behavior and potential biological activity. The 2-propyl substitution on the pentanamide chain creates a branched aliphatic structure that contributes to the compound's lipophilic properties and overall molecular characteristics.

The nomenclature system for this compound follows International Union of Pure and Applied Chemistry conventions, with the N-(4-methoxyphenyl) designation indicating the aromatic substituent attached to the nitrogen atom of the amide functional group. The 2-propylpentanamide portion describes the aliphatic chain structure, with the propyl group attached at the second carbon position of the pentanoic acid backbone. This systematic naming approach ensures precise identification and differentiation from closely related structural analogs.

Historical Development of Phenylpentanamide Derivatives

The historical development of phenylpentanamide derivatives traces its origins to early investigations into valproic acid analogs and their potential therapeutic applications. The discovery of valproic acid's anticonvulsant properties in 1967 by Meunier and Carraz marked a significant milestone in the development of branched-chain carboxylic acid derivatives. This breakthrough led to extensive structure-activity relationship studies aimed at developing improved analogs with enhanced therapeutic profiles and reduced adverse effects.

The evolution of phenylpentanamide chemistry gained momentum during the 1970s and 1980s as researchers explored modifications to the valproic acid structure. Early investigations focused on introducing aromatic substituents and altering the branching patterns of the aliphatic chain to optimize pharmacological properties. The development of valpromide, a primary amide derivative of valproic acid, demonstrated the potential for amide modifications to enhance therapeutic efficacy while maintaining the core structural features responsible for biological activity.

Research efforts in the 1990s and early 2000s expanded the scope of phenylpentanamide derivatives to include various substituted aromatic groups. The introduction of methoxy substituents on phenyl rings became a common strategy for modulating lipophilicity and electronic properties. Studies during this period established fundamental structure-activity relationships that guided the design of new derivatives, including compounds with improved bioavailability and reduced metabolic liability.

The contemporary development of this compound and related compounds reflects ongoing efforts to create simplified molecular architectures with preserved or enhanced biological activity. Recent research has focused on reducing structural complexity while maintaining essential pharmacophoric elements, leading to the identification of compounds suitable for use as synthetic intermediates and research tools.

Relationship to Valproic Acid Chemistry

This compound shares fundamental structural relationships with valproic acid and its derivatives, particularly in the branched pentanoic acid framework. Valproic acid, chemically known as 2-propylpentanoic acid, serves as the structural foundation for numerous derivatives, including the compound under investigation. The shared 2-propylpentanoic acid backbone represents a critical pharmacophoric element that contributes to the biological activity of these compounds.

The relationship between this compound and valproic acid chemistry extends beyond structural similarity to encompass shared synthetic pathways and chemical transformations. Valproic acid derivatives, including valpromide and related compounds, are typically synthesized through modifications of the carboxylic acid functional group, often involving amide formation reactions. The synthesis of this compound follows similar chemical principles, utilizing coupling reactions between 2-propylpentanoic acid derivatives and 4-methoxyaniline.

The electronic and steric properties of the 2-propylpentanoic acid framework influence the chemical behavior of both valproic acid and this compound. The branched aliphatic structure contributes to lipophilicity and membrane permeability characteristics that are important for biological activity. The substitution pattern creates specific conformational preferences that affect molecular interactions and binding affinities.

Structure-activity relationship studies have demonstrated that modifications to the valproic acid framework can significantly alter biological properties while maintaining core pharmacological activities. The introduction of aromatic amide substituents, as seen in this compound, represents a strategy for fine-tuning molecular properties and expanding the therapeutic potential of valproic acid-derived compounds.

Current Research Significance in Chemical Sciences

This compound occupies a significant position in contemporary chemical research due to its potential applications as a synthetic intermediate and its role in structure-activity relationship studies. Current research efforts focus on utilizing this compound as a building block for the synthesis of more complex molecules with enhanced biological activities. The compound's structural features make it particularly valuable for medicinal chemistry applications where precise molecular modifications are required.

The research significance of this compound extends to its use in comparative studies with other phenylpentanamide derivatives. Recent investigations have explored simplified molecular architectures derived from complex bioactive compounds, with this compound serving as a representative example of molecular simplification strategies. These studies aim to identify minimal structural requirements for biological activity while reducing synthetic complexity and potential adverse effects.

Contemporary research applications include the compound's use in developing new synthetic methodologies for amide formation and aromatic substitution reactions. The presence of both aromatic and aliphatic components in the molecular structure provides opportunities for selective chemical transformations and functional group manipulations. These synthetic applications contribute to the broader understanding of reaction mechanisms and the development of improved synthetic protocols.

The compound's significance in current research is further enhanced by its potential role in drug discovery programs targeting various therapeutic areas. The structural relationship to known bioactive compounds, combined with the ability to introduce specific substitution patterns, makes this compound a valuable scaffold for lead compound development. Ongoing research continues to explore its potential applications in developing new therapeutic agents with improved efficacy and safety profiles.

Properties

Molecular Formula |

C15H23NO2 |

|---|---|

Molecular Weight |

249.35 g/mol |

IUPAC Name |

N-(4-methoxyphenyl)-2-propylpentanamide |

InChI |

InChI=1S/C15H23NO2/c1-4-6-12(7-5-2)15(17)16-13-8-10-14(18-3)11-9-13/h8-12H,4-7H2,1-3H3,(H,16,17) |

InChI Key |

SQAGUOREACUYAV-UHFFFAOYSA-N |

SMILES |

CCCC(CCC)C(=O)NC1=CC=C(C=C1)OC |

Canonical SMILES |

CCCC(CCC)C(=O)NC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1 N-(2-Hydroxyphenyl)-2-Propylpentanamide (HO-AAVPA)

- Structural Differences : HO-AAVPA replaces the 4-methoxy group with a 2-hydroxyphenyl moiety. The hydroxyl group enables hydrogen bonding, critical for interactions with histone deacetylase 1 (HDAC1), while the methoxy group in the 4-methoxyphenyl derivative enhances lipophilicity .

- Pharmacological Activity :

- HO-AAVPA exhibits HDAC inhibitory activity with IC50 values in the μM range (e.g., 15–30 μM in HeLa cells), surpassing valproic acid (VPA, mM range). It also induces ROS-mediated apoptosis and modulates HMGB1 nuclear release .

- The 4-methoxyphenyl derivative (compound 38) shows comparable anti-cancer potency but lacks explicit HDAC inhibition data. Its sulfonylquinazoline side chain may target kinase pathways .

- Pharmacokinetics :

2.2 Valproic Acid (VPA) and Derivatives

- VPA (2-propylpentanoic acid) is a broad-spectrum HDAC inhibitor but requires mM concentrations for efficacy, limiting its therapeutic utility due to hepatotoxicity .

- N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide (): This thiadiazole-containing analog modulates GABA levels in the brain, indicating divergent mechanisms from cancer-focused derivatives .

2.3 Aryl-Substituted Acetamides

- Its bioactivity relates to carbohydrate metabolism .

- N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide (): Isolated from Lycium barbarum, this compound exhibits anti-inflammatory activity (IC50 = 17.00 μM), highlighting the 4-methoxyphenyl group’s versatility in diverse therapeutic contexts .

Comparative Data Table

Key Research Findings

- HO-AAVPA vs. 4-Methoxyphenyl Analog : Both compounds show μM-range anti-cancer activity, but HO-AAVPA’s HDAC inhibition is well-characterized, whereas the 4-methoxyphenyl derivative’s mechanism remains speculative .

- Metabolic Challenges : HO-AAVPA’s solubility limitations contrast with the 4-methoxyphenyl analog’s underexplored pharmacokinetics, highlighting a need for formulation optimization in both cases .

- Structural-Activity Relationship (SAR) : The 2-hydroxyphenyl group in HO-AAVPA favors HDAC binding, while the 4-methoxyphenyl group may enhance tumor penetration but reduce target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.